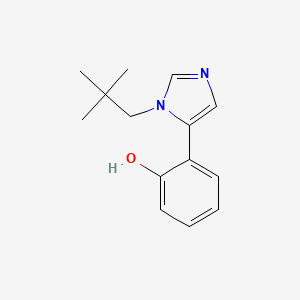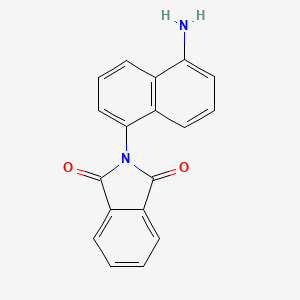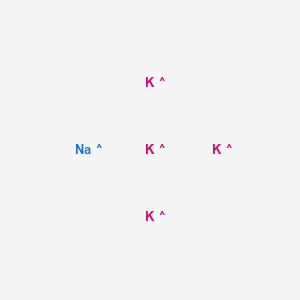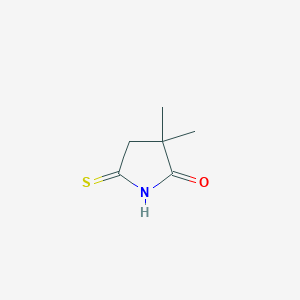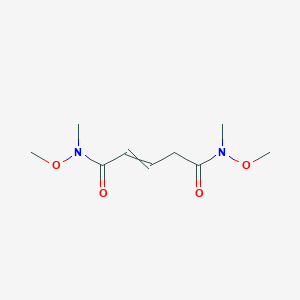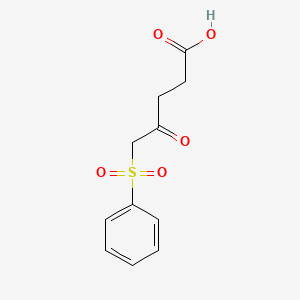
4,5-Diiodooct-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diiodooct-4-ene is an organic compound characterized by the presence of two iodine atoms attached to the fourth and fifth carbon atoms of an octene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diiodooct-4-ene typically involves the halogenation of oct-4-ene. One common method is the addition of iodine to oct-4-ene in the presence of a catalyst such as silver nitrate or a similar halogenation agent. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature. The reaction conditions must be carefully controlled to ensure the selective addition of iodine atoms at the desired positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where oct-4-ene is reacted with iodine in the presence of a catalyst under controlled temperature and pressure conditions. This method ensures high yield and purity of the product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
4,5-Diiodooct-4-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form oct-4-ene by removing the iodine atoms.
Oxidation Reactions: The double bond in the octene chain can be oxidized to form epoxides or other oxygen-containing compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone (Finkelstein reaction) or other nucleophiles like thiols and amines.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Major Products
Substitution: Products include various substituted octenes depending on the nucleophile used.
Reduction: The major product is oct-4-ene.
Oxidation: Products include epoxides or diols depending on the oxidizing agent and reaction conditions.
Scientific Research Applications
4,5-Diiodooct-4-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential use in the development of pharmaceuticals and biologically active compounds.
Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Diiodooct-4-ene in chemical reactions involves the reactivity of the iodine atoms and the double bond in the octene chain. The iodine atoms can participate in electrophilic addition and substitution reactions, while the double bond can undergo various transformations such as oxidation and reduction. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromooct-4-ene: Similar structure but with bromine atoms instead of iodine.
4,5-Dichlorooct-4-ene: Contains chlorine atoms instead of iodine.
4,5-Difluorooct-4-ene: Contains fluorine atoms instead of iodine.
Uniqueness
4,5-Diiodooct-4-ene is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This gives the compound distinct reactivity and properties, making it valuable in specific applications where other halogenated compounds may not be suitable.
Properties
CAS No. |
124471-41-6 |
|---|---|
Molecular Formula |
C8H14I2 |
Molecular Weight |
364.01 g/mol |
IUPAC Name |
4,5-diiodooct-4-ene |
InChI |
InChI=1S/C8H14I2/c1-3-5-7(9)8(10)6-4-2/h3-6H2,1-2H3 |
InChI Key |
OTQUMIYBWVXKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(CCC)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


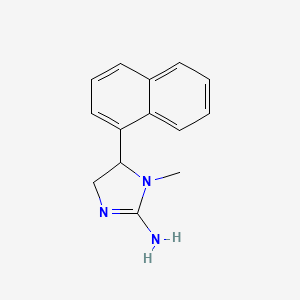

![2,2'-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid)](/img/structure/B14289446.png)
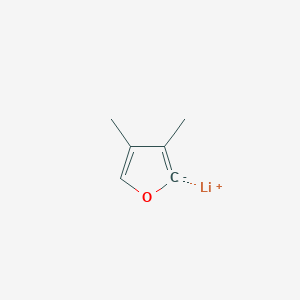
![3-(Benzylcarbamoyl)-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14289459.png)
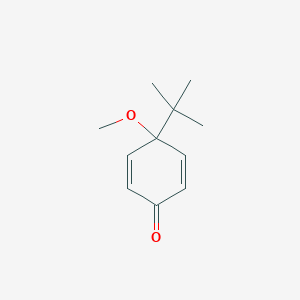

![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)
